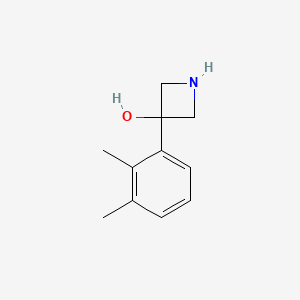
3-(2,3-Dimethylphenyl)azetidin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,3-Dimethylphenyl)azetidin-3-ol is a chemical compound with the molecular formula C11H15NO and a molecular weight of 177.24 g/mol . It is a member of the azetidine family, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a hydroxyl group attached to the azetidine ring and a 2,3-dimethylphenyl group attached to the nitrogen atom.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dimethylphenyl)azetidin-3-ol typically involves the reaction of 2,3-dimethylphenylamine with an appropriate azetidinone precursor under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the azetidine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
化学反応の分析
Types of Reactions
3-(2,3-Dimethylphenyl)azetidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The azetidine ring can be reduced to form a more saturated compound.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 3-(2,3-dimethylphenyl)azetidin-3-one.
Reduction: Formation of 3-(2,3-dimethylphenyl)azetidine.
Substitution: Formation of various substituted phenyl derivatives.
科学的研究の応用
3-(2,3-Dimethylphenyl)azetidin-3-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Studied for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(2,3-Dimethylphenyl)azetidin-3-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and the azetidine ring play crucial roles in its reactivity and binding affinity. The compound may act by inhibiting enzymes or receptors involved in disease pathways, leading to therapeutic effects .
類似化合物との比較
Similar Compounds
3-(2,3-Dimethylphenyl)azetidin-2-one: Similar structure but with a ketone group instead of a hydroxyl group.
3-(2,3-Dimethylphenyl)azetidine: Lacks the hydroxyl group, making it less reactive.
3-(2,3-Dimethylphenyl)oxetan-3-ol: Contains an oxygen atom in the ring instead of nitrogen, leading to different chemical properties.
Uniqueness
3-(2,3-Dimethylphenyl)azetidin-3-ol is unique due to the presence of both a hydroxyl group and a 2,3-dimethylphenyl group, which confer distinct reactivity and potential biological activity. Its azetidine ring structure also makes it a valuable scaffold for the synthesis of diverse compounds .
特性
分子式 |
C11H15NO |
|---|---|
分子量 |
177.24 g/mol |
IUPAC名 |
3-(2,3-dimethylphenyl)azetidin-3-ol |
InChI |
InChI=1S/C11H15NO/c1-8-4-3-5-10(9(8)2)11(13)6-12-7-11/h3-5,12-13H,6-7H2,1-2H3 |
InChIキー |
XOCWSMPIWGMLPM-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)C2(CNC2)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Ethynyl-7-azabicyclo[2.2.1]heptane](/img/structure/B13550663.png)
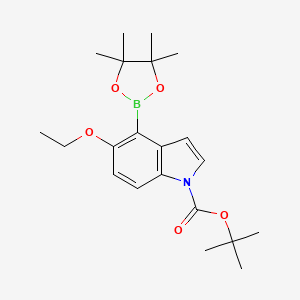
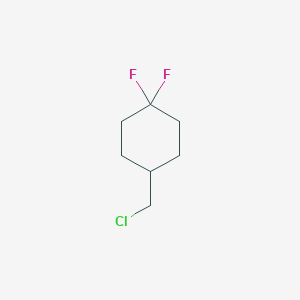
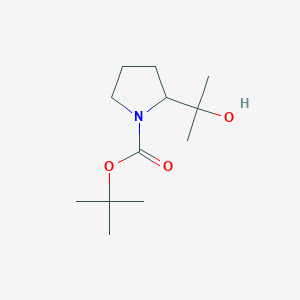
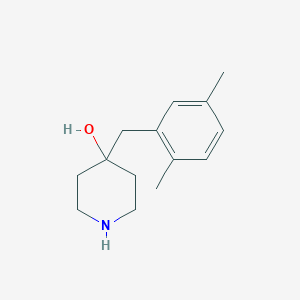
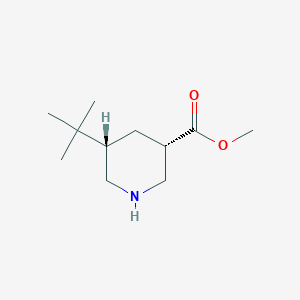
![5-[(1-Benzyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one](/img/structure/B13550710.png)
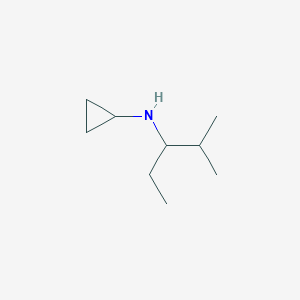
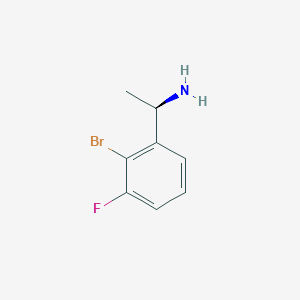
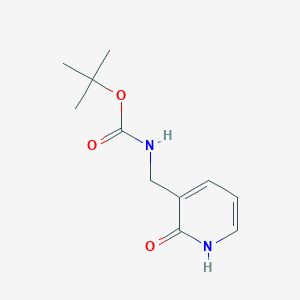
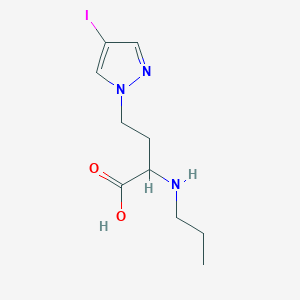
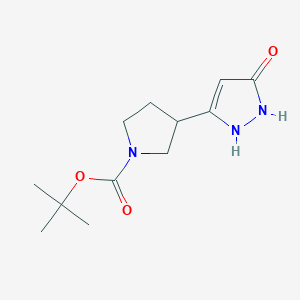
![[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B13550741.png)
